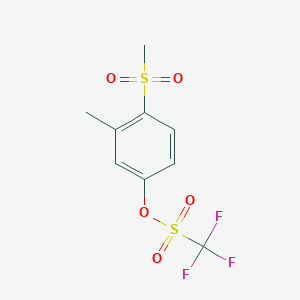
Tris(isotridecyl) borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(isotridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester, where three isotridecyl groups are bonded to a central boron atom through oxygen atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(isotridecyl) borate can be synthesized through the esterification reaction between boric acid and isotridecyl alcohol. The reaction typically involves heating boric acid with isotridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(isotridecyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters with different alkyl groups.
Reduction: Reduction reactions can convert this compound to borohydrides or other reduced boron compounds.
Substitution: The isotridecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides and other reduced boron compounds.
Substitution: Alkyl or aryl borate esters.
Wissenschaftliche Forschungsanwendungen
Tris(isotridecyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and boronic acids.
Biology: The compound is employed in biochemical studies to investigate the role of boron in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used as an additive in lubricants and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of tris(isotridecyl) borate involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as esterification and complexation. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or stabilization in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Tris(isotridecyl) borate can be compared with other borate esters, such as tris(trimethylsilyl) borate and tris(pentafluorophenyl) borate. These compounds share similar structural features but differ in their reactivity and applications:
Tris(trimethylsilyl) borate: Known for its use in lithium-ion batteries as an electrolyte additive.
Tris(pentafluorophenyl) borate: Widely used as a Lewis acid catalyst in organic synthesis.
The uniqueness of this compound lies in its specific alkyl groups, which impart distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
59802-06-1 |
|---|---|
Molekularformel |
C39H81BO3 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
tris(11-methyldodecyl) borate |
InChI |
InChI=1S/C39H81BO3/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-40(42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |
InChI-Schlüssel |
BAKYBFYKXATTQM-UHFFFAOYSA-N |
Kanonische SMILES |
B(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)


![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
